Cas no 573942-03-7 (2-(4-bromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(thiophen-2-yl)methylacetamide)
573942-03-7 structure
Product Name:2-(4-bromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(thiophen-2-yl)methylacetamide
CAS-nummer:573942-03-7
MF:C17H18BrNO4S2
MW:444.363121509552
CID:6012944
PubChem ID:4366755
Update Time:2025-07-14
2-(4-bromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(thiophen-2-yl)methylacetamide Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-(4-bromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(thiophen-2-yl)methylacetamide
- 2-(4-bromophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-(thiophen-2-ylmethyl)acetamide
- Acetamide, 2-(4-bromophenoxy)-N-(tetrahydro-1,1-dioxido-3-thienyl)-N-(2-thienylmethyl)-
- CHEMBL1309245
- 573942-03-7
- 2-(4-bromophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide
- HMS2933C08
- AKOS002224090
- Z57787478
- F1673-5176
- AKOS016083177
- MLS001141136
- SMR000647384
-
- Inchi: 1S/C17H18BrNO4S2/c18-13-3-5-15(6-4-13)23-11-17(20)19(10-16-2-1-8-24-16)14-7-9-25(21,22)12-14/h1-6,8,14H,7,9-12H2
- InChI-sleutel: YJPOEMNAPRQTSV-UHFFFAOYSA-N
- LACHT: C(N(C1CCS(=O)(=O)C1)CC1SC=CC=1)(=O)COC1=CC=C(Br)C=C1
Berekende eigenschappen
- Exacte massa: 442.98606g/mol
- Monoisotopische massa: 442.98606g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 25
- Aantal draaibare bindingen: 6
- Complexiteit: 558
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.9
- Topologisch pooloppervlak: 100Ų
2-(4-bromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(thiophen-2-yl)methylacetamide Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1673-5176-2μmol |
2-(4-bromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(thiophen-2-yl)methyl]acetamide |
573942-03-7 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
| Life Chemicals | F1673-5176-5μmol |
2-(4-bromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(thiophen-2-yl)methyl]acetamide |
573942-03-7 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
| Life Chemicals | F1673-5176-10μmol |
2-(4-bromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(thiophen-2-yl)methyl]acetamide |
573942-03-7 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
| Life Chemicals | F1673-5176-20μmol |
2-(4-bromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(thiophen-2-yl)methyl]acetamide |
573942-03-7 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
| Life Chemicals | F1673-5176-1mg |
2-(4-bromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(thiophen-2-yl)methyl]acetamide |
573942-03-7 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
| Life Chemicals | F1673-5176-2mg |
2-(4-bromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(thiophen-2-yl)methyl]acetamide |
573942-03-7 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
| Life Chemicals | F1673-5176-3mg |
2-(4-bromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(thiophen-2-yl)methyl]acetamide |
573942-03-7 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
| Life Chemicals | F1673-5176-4mg |
2-(4-bromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(thiophen-2-yl)methyl]acetamide |
573942-03-7 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
| Life Chemicals | F1673-5176-5mg |
2-(4-bromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(thiophen-2-yl)methyl]acetamide |
573942-03-7 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
| Life Chemicals | F1673-5176-10mg |
2-(4-bromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(thiophen-2-yl)methyl]acetamide |
573942-03-7 | 90%+ | 10mg |
$79.0 | 2023-07-28 |
2-(4-bromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(thiophen-2-yl)methylacetamide Gerelateerde literatuur
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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